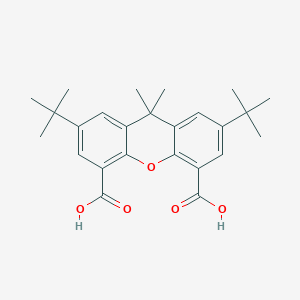

2,7-DI-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid

概要

説明

2,7-Di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid is a molecular cleft that exhibits a unique crystal and molecular structure. It crystallizes as a cyclic, hydrogen-bonded dimer with a layered 2D structure in the solid state. This compound is characterized by its bulky alkyl substituents, which are tert-butyl and methyl groups, and its xanthene backbone .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of this compound, it is likely that its synthesis involves the introduction of tert-butyl and methyl groups into the xanthene moiety. The synthesis process would require careful control to ensure the correct placement of these bulky groups without causing steric hindrance that could prevent the formation of the desired compound .

Molecular Structure Analysis

The molecular structure of this compound has been determined through crystallographic analysis. The compound crystallizes in the triclinic space group Pī, with specific cell parameters indicating a well-defined crystalline form. The molecule forms a dimer held together by O–H······O hydrogen bonds involving the carboxyl groups, which interact through a cyclic hydrogen-bonded motif .

Chemical Reactions Analysis

The data does not provide explicit information on the chemical reactions involving this compound. However, given the presence of carboxylic acid groups, it can be inferred that this compound could participate in typical acid-base reactions, esterification, and could also be involved in the formation of amides with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from thermochemical studies. These studies provide insights into the thermodynamic properties of the compound in both condensed and gas states. The introduction of bulky alkyl groups into the xanthene moiety significantly affects the compound's properties, such as its enthalpy of formation. Computational calculations, such as those using the G3(MP2)//B3LYP composite method, can be used to predict these properties and understand the energetic effects of substituent groups on the xanthene backbone .

科学的研究の応用

Crystal and Molecular Structure

The crystal and molecular structure of 2,7-Di-Tert-Butyl-9,9-Dimethyl-4,5-Xanthenedicarboxylic acid reveals its utility in forming cyclic, hydrogen-bonded dimers, which contribute to a 2D layered structure in solid state. This aspect is crucial for understanding its interactions in various chemical environments (MacGillivray & Siebke, 2001).

Cooperative Structural Effects in Molecular Recognition

The compound demonstrates significant cooperative structural effects, involving multiple forces like O-H...O, O-H...N, and C-H...O hydrogen bonds. This makes it a valuable component in organic assemblies, particularly in recognizing guests in coplanar orientations (MacGillivray, Siebke, & Reid, 2001).

Use in Macrocyclic Structures

It serves as a building block in the formation of macrocyclic structures, particularly in complexes involving rhodium cages. This application is crucial for the development of new materials with specific molecular architectures (Bonar-Law, Bickley, Femoni, & Steiner, 2000).

Application in Organic Synthesis

This compound is integral in oxidative addition reactions in organic synthesis. For example, it has been used in the formation of rhodacyclopentadiene complexes, which are important for catalyzing cyclotrimerization reactions (Uchimura, Ito, Iwasa, & Nishiyama, 2007).

Complexation in Molecular Clefts

This compound is used for constructing molecular hosts capable of complexing sizable guests. Its intramolecular hydrogen bonds help in organizing binding sites, contributing to its utility in supramolecular chemistry (Nowick, Ballester, Ebmeyer, & Rebek, 1990).

Thermochemical Studies

Thermochemical properties of this compound have been extensively studied, providing insights into its reactivity and stability under different conditions. Such studies are critical for its application in materials science and chemical engineering (Freitas, Gomes, & Silva, 2017).

Use in Chiral Bidentate Phosphines

It has been used in the synthesis of new chiral bidentate phosphines, which are important for asymmetric synthesis, a key area in modern organic chemistry (Hamada, Matsuura, Oku, Hatano, & Shioiri, 1997).

Safety and Hazards

作用機序

Target of Action

It is known to be a carboxylic acid building block , which suggests that it may interact with various biological molecules in the body.

Mode of Action

It is known to be used in the synthesis of other compounds , indicating that it may undergo various chemical reactions to interact with its targets.

Result of Action

It is known to be used in the synthesis of other compounds , suggesting that its effects may be dependent on the specific compounds it helps to form.

特性

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSNHUACDSJJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391148 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130525-39-2 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

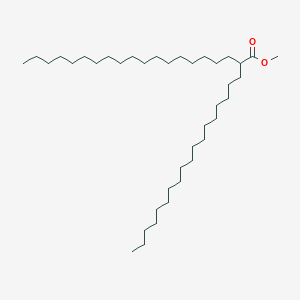

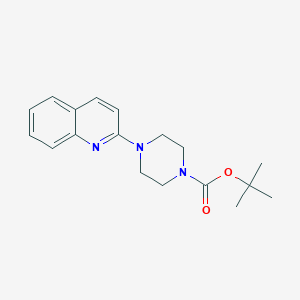

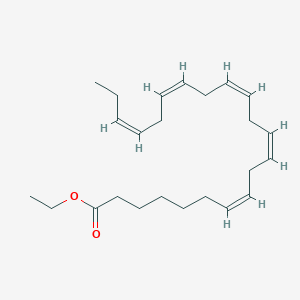

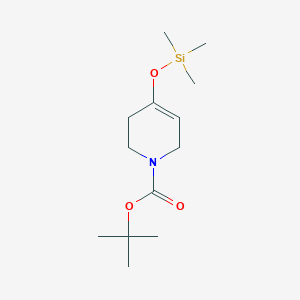

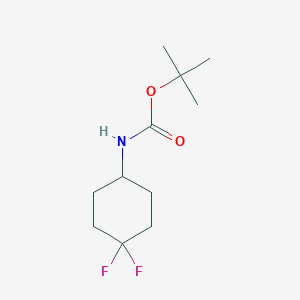

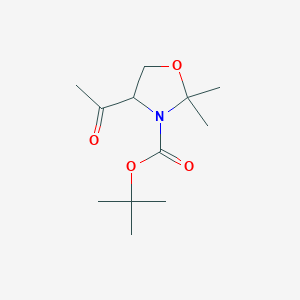

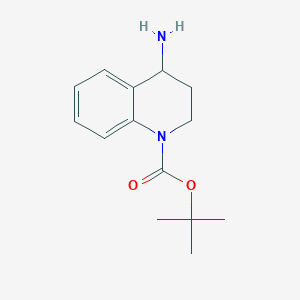

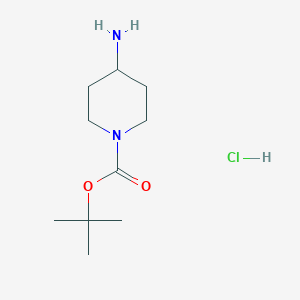

Feasible Synthetic Routes

Q & A

Q1: How does 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid interact with other molecules?

A1: this compound acts as a host molecule capable of recognizing and binding to specific guest molecules. This recognition is driven by a combination of intermolecular forces like hydrogen bonding (O-H…O, O-H…N, and C-H…O), allowing for the formation of well-defined supramolecular assemblies. For instance, it can adopt a planar conformation through intramolecular O-H…O hydrogen bonding, facilitating coplanar recognition of guest molecules like 1,2-trans-bis(2-pyridyl)ethylene []. This interaction highlights its potential in designing molecular recognition systems and constructing supramolecular architectures.

Q2: Can this compound be used as a building block for larger structures?

A2: Yes, this compound (H2L) can act as a bridging ligand for the formation of dirhodium(II) carboxylate complexes []. When reacted with Rh2(OAc)4, it forms various macrocyclic dimers where two Rh24+ units are held together by the dicarboxylate ligands. The this compound units arrange themselves in a trans fashion across the Rh24+ centers, resulting in vertically stacked Rh24+ units within the macrocycle []. This demonstrates its potential as a building block for the synthesis of larger, potentially porous metal-organic frameworks with interesting properties for catalysis or gas storage.

Q3: What analytical techniques are commonly employed to study this compound and its complexes?

A3: Single-crystal X-ray diffraction is a powerful technique used to determine the crystal and molecular structure of this compound and its complexes [, ]. This method allows researchers to visualize the three-dimensional arrangement of atoms within the molecule and understand the nature of intermolecular interactions, providing valuable insights into their molecular recognition capabilities and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)